(Z)-9-Tetradecenyl acetate
Overview
Description
(Z)-9-Tetradecenyl acetate is a chemical compound that has been identified as a component in the sex pheromones of various moth species. It is used as an attractant in pest control strategies, particularly for moths such as Eurois occulta, Prionoxystus robiniae, and Sesamia cretica. The compound is effective in attracting male moths, which has been exploited in field trapping experiments to monitor and control pest populations .
Synthesis Analysis
The synthesis of (Z)-9-tetradecenyl acetate has been achieved through various methods. One efficient stereoselective synthesis involves the use of metalated ω-hydroxy sulfones and appropriate aldehydes, followed by quenching with acetic anhydride and subsequent elimination and hydrogenolysis steps to yield the unsaturated alcohol with a high Z-selectivity . This method provides a straightforward approach to obtaining the compound in sufficient purity for use in pheromone-based pest control.
Molecular Structure Analysis
The molecular structure of (Z)-9-tetradecenyl acetate consists of a 14-carbon chain with a single double bond in the Z-configuration at the 9th position, and an acetate group at the terminal end. The Z-configuration of the double bond is crucial for its biological activity as a sex pheromone, as it is recognized specifically by the chemoreceptors of the target moth species .
Chemical Reactions Analysis
(Z)-9-Tetradecenyl acetate can participate in various chemical reactions, particularly those that are relevant to its role as a pheromone. For instance, the presence of other isomers or related compounds can either enhance or inhibit its attractiveness to moths. For example, (E)-3-tetradecenyl acetate can enhance attraction, while (Z)-9- and (E)-5-tetradecenyl acetate can reduce trap captures . Additionally, the compound can be synthesized through reactions involving sulfones and aldehydes, as mentioned in the synthesis analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of (Z)-9-tetradecenyl acetate, such as its boiling point, melting point, and solubility, are important for its practical use in pheromone traps. While specific values for these properties are not provided in the papers, they can be inferred to be suitable for field applications given the successful use of this compound in trapping experiments. The compound's stability and volatility are also important, as they determine its effectiveness and longevity when used in traps .
Scientific Research Applications
Insect Pheromone Research
- (Z)-9-Tetradecenyl acetate is identified as a crucial component in the sex pheromones of various moth species, including European corn borers and redbanded leafroller moths. The presence of the E geometrical isomer alongside the Z isomer is necessary for maximum attraction in these species. This finding has significant implications for understanding moth pheromonal specificity and its evolution, and it aids in the application of pheromone knowledge for insect-pest suppression (Klun et al., 1973).
Chemoreceptors in Lepidoptera
- The compound has been used to demonstrate the presence of two stereospecific chemoreceptors in European corn borers and red-banded leaf rollers, highlighting the chiral character of these receptors. This research provides insights into the conformation and functioning of chemoreceptors in Lepidoptera (Chapman et al., 1978).
Pheromone Communication Disruption
- Studies have shown that (Z)-9-tetradecenyl acetate can disrupt the pheromone communication in the cotton leafworm, Spodoptera littoralis, acting as an effective disruptant in certain conditions. This has potential applications in pest management strategies (Kehat et al., 1979).
Field Attractant for Pest Control
- The combination of (Z)-9-tetradecenol with (Z)-9-tetradecenyl acetate is effective in attracting male Sesamia cretica Led., a pest of sorghum crops. This demonstrates its potential use in pest control strategies (Arsura et al., 1977).
Pheromone Identification in Various Species
- It has been identified as part of the sex attractant for various moth species, such as Eurois occulta, and its effectiveness is influenced by the presence of other compounds. This information is crucial for developing more effective pheromone-based pest control methods (Steck et al., 1976).
Mechanism of Action
Safety and Hazards
Future Directions
The field of green synthesis, which involves the creation of nanoparticles like those formed in the reaction of zinc acetate and ascorbic acid, is developing rapidly . Future research efforts should address the broad knowledge gap between nanoparticles synthesized from renewable versus non-renewable precursors .
properties
IUPAC Name |
[(Z)-tetradec-9-enyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h6-7H,3-5,8-15H2,1-2H3/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPBOEBNDHAAQH-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894976 | |
Record name | (Z)-9-Tetradecenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-9-Tetradecenyl acetate | |
CAS RN |
16725-53-4 | |
Record name | (Z)-9-Tetradecenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16725-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Tetradecenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016725534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Tetradecen-1-ol, 1-acetate, (9Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Z)-9-Tetradecenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-tetradec-9-enyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRADECENYL ACETATE, (Z)-9- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN9973W29F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for (Z)-9-Tetradecenyl acetate?
A1: (Z)-9-Tetradecenyl acetate primarily acts as a sex pheromone component in various moth species. It interacts with specialized pheromone receptors located on the antennae of male moths. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This interaction triggers a cascade of neural signals that ultimately lead to behavioral responses in males, such as upwind flight and attempts to locate and mate with the female emitting the pheromone. [, , ]
Q2: How does the presence of other pheromone components influence the activity of (Z)-9-Tetradecenyl acetate?
A3: The presence and ratios of other pheromone components significantly impact the attractiveness of (Z)-9-Tetradecenyl acetate. For example, in the obliquebanded leafroller (Choristoneura rosaceana), adding small amounts of (Z)-9-dodecenyl acetate to the pheromone blend, which contains (Z)-11-tetradecenyl acetate as the major component, significantly reduces male attraction. [] Conversely, in the Copitarsia decolora moth, a binary blend of (Z)-9-Tetradecenyl acetate and (Z)-9-tetradecenol was significantly more attractive than either compound alone. [] This emphasizes the importance of specific blends for successful mate attraction.
Q3: Are there any known cases of insects other than moths responding to (Z)-9-Tetradecenyl acetate?
A4: Yes, bolas spiders (Mastophora cornigera) exploit the pheromone communication systems of their moth prey by emitting (Z)-9-Tetradecenyl acetate, along with other moth pheromone components. [] This chemical mimicry allows them to lure male moths within range for capture.
Q4: What is the chemical structure of (Z)-9-Tetradecenyl acetate?
A4: (Z)-9-Tetradecenyl acetate is a straight-chain unsaturated acetate with 14 carbon atoms and a double bond between the 9th and 10th carbon atoms in the cis (Z) configuration.
Q5: What is the molecular formula and weight of (Z)-9-Tetradecenyl acetate?
A5: Its molecular formula is C16H30O2, and its molecular weight is 254.41 g/mol.
Q6: How do structural modifications to (Z)-9-Tetradecenyl acetate influence its activity?
A7: Even minor changes can drastically alter activity. For example, changing the double bond position from the 9th to the 7th carbon, as in (Z)-7-tetradecenyl acetate, can significantly impact its attractiveness to certain moth species. [, ] Similarly, altering the functional group from acetate to alcohol, as in (Z)-9-tetradecenol, can also impact its pheromonal activity. [] These changes highlight the specificity of pheromone receptors.
Q7: Are there any known antagonists of (Z)-9-Tetradecenyl acetate?
A8: Yes, certain compounds can act as behavioral antagonists. In the European corn borer, both (Z)-9-dodecenyl acetate and (Z)-9-Tetradecenyl acetate significantly reduce male attraction when added to the primary pheromone blend. [] This suggests that these compounds can interfere with the perception or processing of the pheromone signal.
Q8: Has any resistance been observed to (Z)-9-Tetradecenyl acetate or its related pheromone blends?
A9: Yes, in the smaller tea tortrix (Adoxophyes honmai), populations have developed resistance to a mating disruptant composed of (Z)-11-tetradecenyl acetate, a compound closely related to (Z)-9-Tetradecenyl acetate. [] This resistance was attributed to a selection pressure caused by continuous use of the disruptant. Interestingly, the resistant population still responded to a 4-component blend containing (Z)-9-Tetradecenyl acetate, (Z)-11-tetradecenyl acetate, (E)-11-tetradecenyl acetate and 10-methyldodecyl acetate, suggesting potential for overcoming resistance by utilizing more complex pheromone blends.
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